Expanded Hydrogen‑Bond Acceptor Capacity vs. Des‑Methoxy Analog (941993‑03‑9)
The 4‑methoxy substituent on the naphthalene ring introduces an additional oxygen‑based hydrogen‑bond acceptor (HBA) compared to the des‑methoxy analog 3‑(isopropylsulfonyl)‑N‑(naphthalen‑1‑yl)benzamide [1]. This modification increases the total HBA count from 3 to 4 and raises the molecular weight by 30.1 g/mol [1][2]. In medicinal chemistry series, incremental HBA count has been correlated with altered binding kinetics and solubility profiles, making the title compound a distinct entity for target‑engagement studies [3].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | 4 HBA (oxygen atoms in methoxy, sulfonyl, and amide carbonyl groups) |
| Comparator Or Baseline | 3‑(isopropylsulfonyl)‑N‑(naphthalen‑1‑yl)benzamide (CAS 941993‑03‑9): 3 HBA |
| Quantified Difference | +1 HBA (33% increase); MW +30.1 g/mol |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem release 2024.11.20 |
Why This Matters
Altered hydrogen‑bonding capacity directly affects binding free energy and selectivity; procurement of the methoxy‑containing compound is essential for projects where HBA interactions are critical pharmacophoric elements.
- [1] PubChem. Compound Summary for CID 18587149, 3-(isopropylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide. Accessed 2026-05-13. View Source
- [2] PubChem. Compound Summary for CID 16804291, 3-(isopropylsulfonyl)-N-(naphthalen-1-yl)benzamide. Accessed 2026-05-13. View Source
- [3] Kenny, P.W. (2022). Hydrogen‑bonding interactions in drug design. Journal of Medicinal Chemistry, 65, 14266–14288. View Source
